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Compound of Interest

Compound Name:
2-[(2-Chloro-4-

fluorobenzyl)thio]acetohydrazide

CAS No.: 669709-40-4

Cat. No.: B1286237

Get Quote

Executive Summary
2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide (CAS: 669709-40-4) represents a critical

scaffold in medicinal chemistry, functioning primarily as a pharmacophore-rich intermediate for

the synthesis of heterocyclic bioactive agents.[1] Characterized by a thioether linkage

connecting a halogenated benzyl moiety to a hydrazide tail, this compound exhibits significant

versatility in generating Schiff bases (hydrazones), 1,3,4-oxadiazoles, and thiadiazoles.

This technical guide provides a rigorous structural analysis, detailing the synthetic causality,

spectroscopic signatures (NMR, IR, MS), and physicochemical properties required for its

validation in drug development workflows.
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Property Specification

IUPAC Name
2-[(2-Chloro-4-

fluorophenyl)methylthio]acetohydrazide

CAS Registry Number 669709-40-4

Molecular Formula

C

H

ClFN

OS

Molecular Weight 248.71 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, hot Ethanol; Insoluble

in Water

Melting Point
100–105 °C (Typical for class; verify

experimentally)

Synthetic Pathway & Causality
To understand the impurity profile and structural connectivity, one must analyze the synthesis.

The standard protocol involves a nucleophilic substitution followed by hydrazinolysis.

Reaction Logic
Thioether Formation: The reaction of 2-chloro-4-fluorobenzyl chloride with ethyl thioglycolate

proceeds via an S

2 mechanism. The base (typically K

CO

) deprotonates the thiol group of the glycolate, creating a strong nucleophile that attacks the
benzylic carbon.
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Critical Control: The 2-chloro substituent provides steric hindrance, potentially slowing the

rate compared to unsubstituted benzyl chlorides, but the 4-fluoro group exerts an inductive

electron-withdrawing effect, slightly activating the benzylic position.

Hydrazinolysis: The resulting ester intermediate is treated with hydrazine hydrate.[2] This

nucleophilic acyl substitution displaces the ethoxy group to yield the target hydrazide.

Workflow Diagram

Figure 1: Synthetic pathway for 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide.
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Spectroscopic Characterization (The Core)
Accurate structural validation requires a multi-modal approach. The presence of Fluorine-19 (

F) introduces unique splitting patterns in the

C NMR spectrum which serves as a definitive confirmation tool.

A. Infrared (IR) Spectroscopy
The IR spectrum validates the functional group transformation from ester to hydrazide.
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Frequency (cm

)
Assignment Structural Insight

3280–3320

(NH) /

(NH

)

Doublet/Broad band indicates

primary amine of hydrazide.

1650–1670 (C=O)

Amide I band; lower than ester

precursor (~1735 cm

).

1100–1200 (C-F)
Strong stretch characteristic of

aryl fluorides.

600–800
(C-Cl) &

(C-S)

Fingerprint region confirmation

of thioether and chloride.

B. H NMR Spectroscopy (DMSO-d )
The proton NMR provides connectivity data. Note the distinct singlets for the methylene groups

flanking the sulfur atom.

9.30 ppm (s, 1H): CONH (Amide proton, D

O exchangeable).

7.10–7.50 ppm (m, 3H): Aromatic protons. The splitting is complex due to

F-

H coupling and the 1,2,4-substitution pattern.

4.30 ppm (s, 2H): NH

(Amino protons, broad, exchangeable).
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3.85 ppm (s, 2H): Ar-CH

-S (Benzylic methylene).

3.15 ppm (s, 2H): S-CH

-CO (Acyl methylene).

C. C NMR Spectroscopy (with F Coupling)
This is the most diagnostic technique. The fluorine atom couples with carbons, creating

doublets (

).

168.5 ppm:C=O (Hydrazide carbonyl).

161.0 ppm (d,

Hz): C-4 (Attached to F).

134.5 ppm (d,

Hz): C-2 (Attached to Cl).

132.0 ppm: C-1 (Ipso to methylene).

116.5 ppm (d,

Hz): C-3 (Ortho to F).

114.0 ppm (d,

Hz): C-5 (Ortho to F).

34.5 ppm: S-CH

-CO.

32.0 ppm: Ar-CH

-S.
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D. Mass Spectrometry (ESI-MS)
Molecular Ion [M+H]

: m/z 249.

Fragmentation:

Loss of hydrazine (N

H

, -32 amu)

Acylium ion.

Cleavage at C-S bonds typically yields the 2-chloro-4-fluorobenzyl cation (m/z ~143), a

stable tropylium-like species.

Experimental Protocols
Protocol 1: Synthesis of 2-[(2-Chloro-4-
fluorobenzyl)thio]acetohydrazide
Safety: Perform in a fume hood. Hydrazine is toxic and potentially unstable.

Esterification:

Dissolve 2-chloro-4-fluorobenzyl chloride (10 mmol) in acetone (30 mL).

Add ethyl thioglycolate (10 mmol) and anhydrous K

CO

(15 mmol).

Reflux for 6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

Filter inorganic salts while hot. Evaporate solvent to obtain the oily ester intermediate.

Hydrazide Formation:
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Dissolve the crude ester in absolute ethanol (20 mL).

Add hydrazine hydrate (99%, 15 mmol) dropwise at room temperature.

Reflux the mixture for 4 hours.

Cool to 0°C. The solid product will precipitate.

Filter, wash with cold ethanol, and recrystallize from ethanol/water.

Protocol 2: Analytical Validation (HPLC)
For purity assessment during drug development:

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (30:70 to 90:10 over 20 min).

Detection: UV at 254 nm.

Flow Rate: 1.0 mL/min.

Biological Relevance & Pharmacophore Analysis
The structural architecture of this compound allows it to function as a "dual-anchor"

pharmacophore:

The Hydrazide Domain (-CONHNH

): Acts as a hydrogen bond donor/acceptor network. It is crucial for chelating metal ions in
metalloenzymes (e.g., urease) and forms the basis for hydrazone formation, which is widely
cited for antimycobacterial activity (specifically anti-TB) [1].

The Thioether Linker (-S-): Provides flexibility, allowing the molecule to adopt conformations

that fit into hydrophobic pockets of bacterial proteins.

The Halogenated Ring: The 2-Cl and 4-F substituents increase lipophilicity (LogP) and

metabolic stability (blocking para-oxidation), enhancing membrane permeability.
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Figure 2: Pharmacophore decomposition.

Pharmacophoric Features

2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide

2-Cl, 4-F Substituents
(Lipophilicity & Metabolic Stability)

Thioether (-S-)
(Conformational Flexibility)

Hydrazide (-CONHNH2)
(H-Bonding & Metal Chelation)

Schiff Base Synthesis

Precursor for

Enzyme Inhibition

Mechanism

Click to download full resolution via product page

[3][4][5][6][7][8][9][10][11]
References

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives.

Molecules, 12(8), 1910-1939. [Link]

Narayana, B., et al. (2005). Synthesis and antimicrobial activity of some new 2-(substituted
benzylthio)acetohydrazides. Indian Journal of Heterocyclic Chemistry, 14, 361.

PubChem. (n.d.). Compound Summary: Hydrazide derivatives.[3][4][2][5][6] National Library

of Medicine. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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